

Metabolic Conversion of Ledaborbactam Etzadroxil to Active Ledaborbactam: A Technical Guide

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Compound of Interest

Compound Name: *Ledaborbactam Etzadroxil*

Cat. No.: *B3324390*

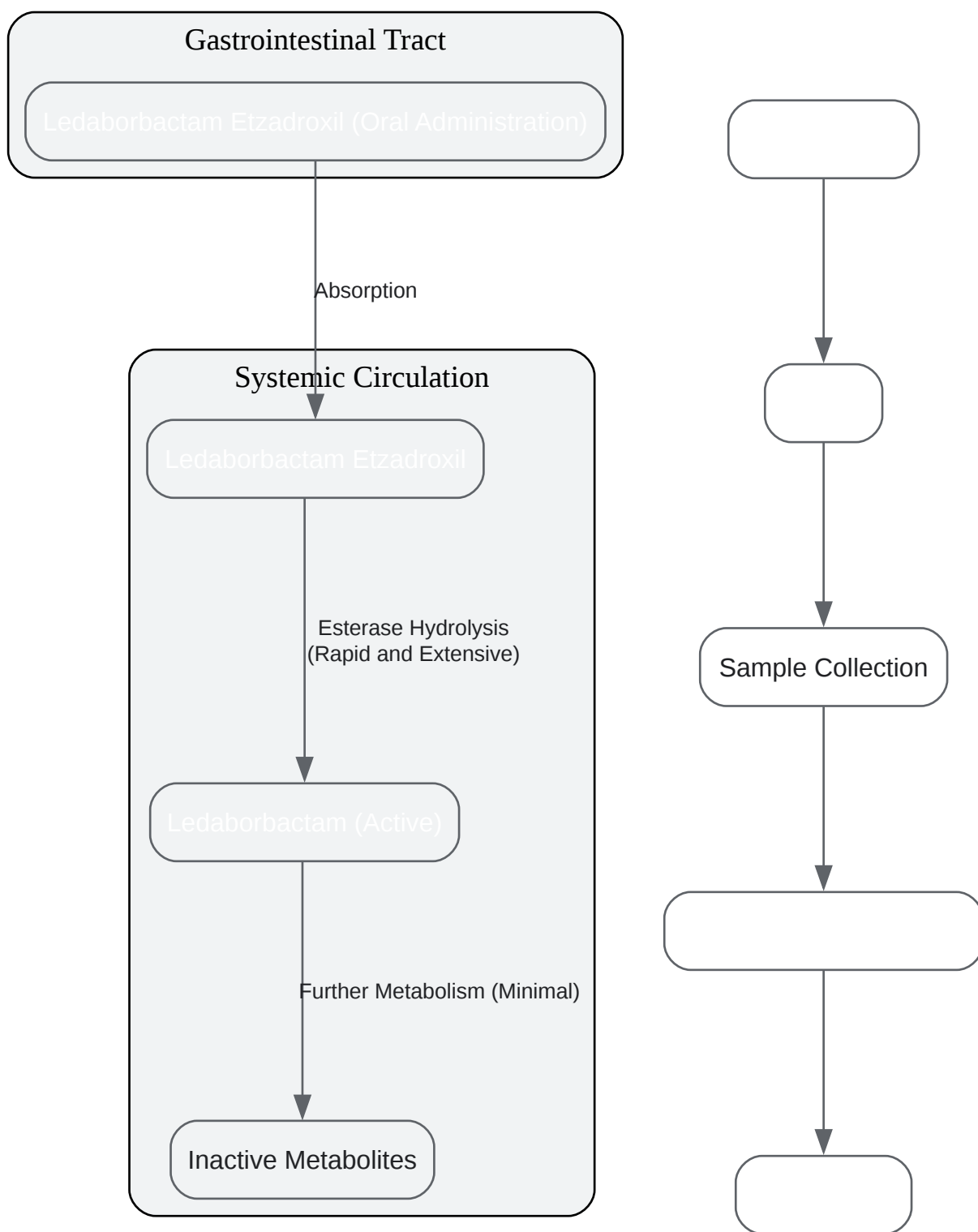
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Introduction

Ledaborbactam etzadroxil (formerly VNRX-7145) is an orally bioavailable prodrug of ledaborbactam (formerly VNRX-5236), a novel, broad-spectrum β -lactamase inhibitor.[1][2] Ledaborbactam is being developed in combination with the oral third-generation cephalosporin, ceftibuten, to address the growing threat of infections caused by drug-resistant Enterobacterales that produce serine β -lactamases.[1][3] The combination of ceftibuten and ledaborbactam has demonstrated potent in vitro activity against a wide range of these resistant bacteria.[4][5] The clinical efficacy of this combination relies on the efficient in vivo conversion of the prodrug, **ledaborbactam etzadroxil**, into its active form, ledaborbactam. This technical guide provides a comprehensive overview of the metabolic conversion of **ledaborbactam etzadroxil**, summarizing key pharmacokinetic data, outlining experimental protocols, and visualizing the metabolic pathway.

The Metabolic Pathway: From Prodrug to Active Inhibitor

Ledaborbactam etzadroxil is designed for enhanced oral absorption, after which it undergoes rapid and extensive hydrolysis by esterases to release the active ledaborbactam. This conversion is a critical step in the drug's mechanism of action.



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